Pol I Selectivity Index: 4-(2-Cyanoethyl)piperazine-2-carboxamide vs BMH-21 vs Quarfloxin in Target vs Host Cell Assays
In a direct head-to-head study across three Pol I inhibitors, 4-(2-cyanoethyl)piperazine-2-carboxamide (tested as CX-5461) demonstrated a 25-fold selectivity window for Trypanosoma brucei over normal human MCF10A breast epithelial cells (IC50 279 nM vs 6.89 μM), compared to only 3.4-fold for BMH-21 (134 nM vs 0.46 μM) and 29-fold for quarfloxin (155 nM vs 4.44 μM) [1]. While BMH-21 showed lower absolute potency against T. brucei, its selectivity index was inferior because it also potently inhibited normal human cells. CX-5461 thus provides a balanced profile of parasiticidal activity and human cell sparing that BMH-21 does not achieve [1].
| Evidence Dimension | Selectivity index (IC50 normal human cells / IC50 T. brucei parasite) |
|---|---|
| Target Compound Data | T. brucei IC50 = 279 nM; MCF10A human breast epithelial IC50 = 6.89 μM; Selectivity index = 25-fold |
| Comparator Or Baseline | BMH-21: T. brucei IC50 = 134 nM, MCF10A IC50 = 0.46 μM, Selectivity index = 3.4-fold; Quarfloxin: 155 nM / 4.44 μM, 29-fold |
| Quantified Difference | 7.4-fold higher selectivity index versus BMH-21; comparable to quarfloxin but with distinct mechanism |
| Conditions | Cell proliferation assays in T. brucei bloodstream form and MCF10A human breast epithelial cell line; 72-hour exposure |
Why This Matters
For researchers studying Pol I inhibition in parasitic disease models, 4-(2-cyanoethyl)piperazine-2-carboxamide offers a substantially wider therapeutic window than BMH-21, reducing confounding cytotoxicity in host-cell co-culture experiments.
- [1] Kerry LE, Pegg EE, Cameron DP, Budzak J, Poortinga G, Hannan KM, et al. Selective inhibition of RNA polymerase I transcription as a potential approach to treat African trypanosomiasis. PLoS Negl Trop Dis. 2017;11(3):e0005432. View Source
